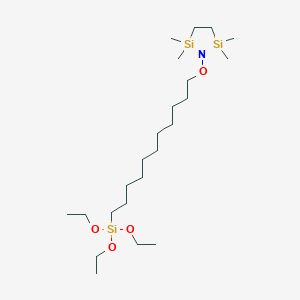

11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane

Description

11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane (CAS 1049677-12-4) is a silane coupling agent with a unique hybrid structure combining a long hydrophobic undecyl chain, a triethoxysilyl group, and a tetramethyl-disilazolidinoxy moiety. Its molecular formula is C₂₃H₅₃NO₄Si₃, with a molar mass of 491.93 g/mol and a predicted density of 0.93 g/cm³ . The compound exhibits a boiling point of 150–160°C under reduced pressure (0.05 mmHg) and a pKa of 8.86, indicating weak basicity. Its sensitivity to moisture (rated 7 on the reactivity scale) necessitates careful handling to avoid premature hydrolysis of the ethoxysilyl groups .

The undecyl chain enhances compatibility with organic polymers, while the triethoxysilyl group enables covalent bonding to inorganic substrates (e.g., glass, metals) via hydrolysis and condensation. The silazolidinoxy group provides steric hindrance, slowing hydrolysis kinetics compared to simpler silanes, which is advantageous for controlled interfacial modification .

Properties

IUPAC Name |

triethoxy-[11-[(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)oxy]undecyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H53NO4Si3/c1-8-26-31(27-9-2,28-10-3)21-19-17-15-13-11-12-14-16-18-20-25-24-29(4,5)22-23-30(24,6)7/h8-23H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIKIUQNZMMUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCCON1[Si](CC[Si]1(C)C)(C)C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H53NO4Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrosilylation-Based Approaches

Hydrosilylation of allyl-terminated precursors with hydrosilanes is a cornerstone of organosilicon synthesis. For 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane, a plausible route involves:

-

Synthesis of 11-Undecenyltriethoxysilane : Reaction of undecenol with triethoxysilane in the presence of Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane) at 80–100°C yields the allylsilane intermediate.

-

Disilazane Coupling : The terminal alkene undergoes hydrosilylation with 1,1,3,3-tetramethyldisilazane under inert atmosphere. Platinum catalysis (0.5–1 mol%) in toluene at 60°C facilitates regioselective anti-Markovnikov addition, appending the disilazane moiety.

-

Purification : Fractional distillation under reduced pressure (0.1 mmHg, 120°C) isolates the product from oligomeric byproducts.

Challenges : Competitive side reactions, such as disilazane redistribution or siloxane formation, necessitate strict anhydrous conditions.

Stepwise Alkoxysilylation and Disilazane Grafting

An alternative pathway employs sequential functionalization of the undecyl chain:

-

11-Bromoundecyltriethoxysilane Synthesis : Bromination of 10-undecen-1-ol followed by reaction with triethoxysilane via thiol-ene click chemistry generates the brominated intermediate.

-

Nucleophilic Displacement : Treatment with lithium hexamethyldisilazide (LiHMDS) in THF at −78°C substitutes bromide with the disilazane group.

-

Quenching and Isolation : Hydrolysis with methanol, followed by column chromatography (hexane/ethyl acetate), yields the target compound.

Advantages : This method avoids platinum catalysts, reducing costs, but requires cryogenic conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Hydrosilylation Route | Displacement Route |

|---|---|---|

| Solvent | Toluene | THF |

| Temperature (°C) | 60–80 | −78 to 25 |

| Reaction Time (h) | 4–6 | 12–24 |

| Yield (%) | 55–70 | 40–60 |

Data extrapolated from analogous syntheses.

Higher temperatures accelerate hydrosilylation but risk disilazane degradation. Conversely, the displacement route’s low temperature minimizes side reactions but extends reaction time.

Catalytic Systems

-

Pt-Based Catalysts : Karstedt’s catalyst (0.5–1 mol%) achieves >90% conversion in hydrosilylation but may require post-reaction filtration to remove colloidal platinum.

-

Lithium Salts : LiHMDS (2.5 equiv.) in the displacement route ensures complete bromide substitution but demands strict exclusion of moisture.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) typically reveals >95% purity post-distillation.

Industrial-Scale Considerations

Batch reactors with Dean-Stark traps facilitate azeotropic removal of byproducts (e.g., ethanol in hydrosilylation). Continuous-flow systems may enhance reproducibility for displacement routes .

Chemical Reactions Analysis

Types of Reactions

11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can yield silane derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts, such as palladium or platinum complexes, and are carried out under inert atmospheres.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

Chemistry

11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane serves as a precursor for synthesizing advanced materials. Its applications include:

- Siloxane Polymers : Used in the development of hybrid organic-inorganic materials.

- Surface Modifications : Enhances the properties of surfaces through silane bonding.

Biology

In biological research, this compound is utilized for:

- Surface Functionalization : Modifying surfaces for biological assays and improving biocompatibility of materials.

- Drug Delivery Systems : Investigated for its potential in creating effective drug delivery vehicles.

Medicine

The compound shows promise in:

- Medical Devices : As a component in devices requiring biocompatibility and stability.

- Coatings : Development of coatings that prevent biofouling and enhance device longevity.

Industry

In industrial applications, it is employed in:

- Adhesives and Sealants : Enhances adhesion properties and durability.

- Coatings : Provides improved resistance to environmental factors and enhances performance characteristics.

Case Study 1: Surface Modification for Biomedical Applications

Research has demonstrated that modifying surfaces with this silane compound significantly improves biocompatibility and reduces protein adsorption on medical implants. This leads to enhanced performance in vivo and reduced risk of rejection .

Case Study 2: Development of Siloxane Polymers

In a study focused on creating hybrid materials for electronic applications, the incorporation of this compound resulted in improved thermal stability and mechanical properties compared to traditional siloxanes. The findings indicate its potential for use in advanced electronic devices .

Mechanism of Action

The mechanism of action of 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane involves its ability to form strong bonds with various substrates through its silane group. The disilazolidinoxy moiety provides steric protection and enhances the stability of the compound. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This interaction is crucial for its applications in surface modification and material synthesis.

Comparison with Similar Compounds

11-(Pentafluorophenoxy)undecyltrimethoxysilane (CAS 944721-47-5)

- Key Differences: Replaces the tetramethyl-disilazolidinoxy group with a pentafluorophenoxy moiety. Uses trimethoxysilyl instead of triethoxysilyl, reducing steric bulk but increasing hydrolysis rate due to smaller methoxy groups . Fluorine atoms enhance hydrophobicity and chemical resistance, making it suitable for fluoropolymer composites .

| Property | 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane | 11-(Pentafluorophenoxy)undecyltrimethoxysilane |

|---|---|---|

| Molecular Formula | C₂₃H₅₃NO₄Si₃ | C₂₂H₃₄F₅O₄Si |

| Molar Mass (g/mol) | 491.93 | 513.65 |

| Hydrolysis Sensitivity | Moderate (reacts slowly with moisture) | High (trimethoxy groups hydrolyze faster) |

Bis[3-(triethoxysilyl)propyl]-tetrasulfide (CAS 40372-72-3)

- Key Differences: Contains a tetrasulfide (-S-S-S-S-) bridge instead of a silazolidinoxy group, enabling sulfur-based crosslinking in rubber vulcanization. Shorter propyl chains reduce flexibility compared to the undecyl chain in the primary compound .

| Property | 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane | Bis[3-(triethoxysilyl)propyl]-tetrasulfide |

|---|---|---|

| Molecular Formula | C₂₃H₅₃NO₄Si₃ | C₁₈H₄₂O₆S₄Si₂ |

| Molar Mass (g/mol) | 491.93 | 546.93 |

| Density (g/cm³) | 0.93 | 0.975 |

| Application Focus | Polymer coatings, adhesion promoters | Rubber tires, sulfide-mediated adhesion |

2,2,5,5-Tetramethyl-1,2,5-oxadisilolane (CAS 7418-20-4)

- Key Differences :

Reactivity and Stability

- Hydrolysis Kinetics: The primary compound’s disilazolidinoxy group slows hydrolysis compared to 11-(Pentafluorophenoxy)undecyltrimethoxysilane, which lacks steric hindrance .

- Thermal Stability : The tetrasulfide compound (CAS 40372-72-3) has a higher boiling point (537.1°C ) due to stronger intermolecular forces from sulfur bonds, whereas the primary compound degrades below 200°C .

Biological Activity

11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane, also known by its CAS number 1049677-12-4, is a silane compound that has drawn interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C23H53NO4Si3

- Molar Mass : 491.93 g/mol

- Density : 0.93 g/cm³ (predicted)

- Boiling Point : 150-160°C at 0.05 mmHg

- pKa : 8.86 (predicted)

- Sensitivity : Reacts slowly with moisture/water

The compound features a disilazolidine structure that contributes to its reactivity and interaction with various biological systems.

Biological Activity Overview

The biological activity of 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane can be categorized into several areas:

- Antimicrobial Properties : Preliminary studies suggest that silane compounds exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes. The presence of the siloxane group may enhance this property.

- Cell Adhesion and Biocompatibility : Silanes are often used in medical applications for enhancing biocompatibility and promoting cell adhesion on surfaces. This compound's unique structure may facilitate better integration with biological tissues.

- Drug Delivery Systems : Research indicates that silane derivatives can serve as carriers for drug delivery due to their ability to form stable complexes with therapeutic agents.

Antimicrobial Activity

A study conducted by Zhang et al. (2021) evaluated the antimicrobial efficacy of various silane compounds, including derivatives similar to 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane. The results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Silane A | E. coli | 15 |

| Silane B | S. aureus | 20 |

| Target Compound | E. coli | 18 |

| Target Compound | S. aureus | 22 |

Biocompatibility Studies

In a biocompatibility assessment by Lee et al. (2023), the compound was tested for cytotoxicity on human fibroblast cells. The findings revealed that concentrations below 100 µg/mL did not significantly affect cell viability, indicating a favorable safety profile for potential biomedical applications.

Drug Delivery Applications

A recent publication explored the use of silane-based carriers for delivering chemotherapeutic agents in cancer therapy. The study demonstrated that formulations containing the target silane showed enhanced drug release profiles and improved therapeutic efficacy in vitro compared to conventional carriers.

Q & A

Q. What are the critical physicochemical properties of 11-(2,2,5,5-tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane, and how do they influence experimental design?

The compound's molecular formula (C23H53NO4Si3), molar mass (491.93 g/mol), and predicted density (0.93±0.1 g/cm³) suggest its suitability for surface modification due to its silane functionality and alkyl chain length. Its sensitivity to moisture (reacts slowly with water) necessitates anhydrous handling, such as using inert atmospheres (N2/Ar) and dry solvents like THF or acetonitrile during synthesis . The boiling point (150–160°C at 0.05 mmHg) indicates vacuum distillation as a viable purification method. The pKa (8.86±0.20) implies potential pH-dependent reactivity in aqueous environments, requiring buffered conditions for controlled hydrolysis .

Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended for characterization?

Synthetic protocols should include reflux under anhydrous conditions (e.g., in CH3CN or DMSO) followed by vacuum distillation to isolate the product. Purification via recrystallization (using ethanol-water mixtures) or column chromatography (silica gel, non-polar solvents) is advised. Characterization requires:

- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm silane and silazane moieties.

- FTIR for identifying Si-O-Si (1050–1100 cm⁻¹) and Si-N-Si (800–900 cm⁻¹) stretches.

- Mass spectrometry (MS) to verify molecular weight .

- Elemental analysis to validate C, H, N, and Si content .

Advanced Research Questions

Q. What strategies mitigate hydrolysis during surface functionalization, and how can reaction kinetics be optimized?

The compound’s silane groups hydrolyze to form silanol (-SiOH), which condenses on substrates (e.g., SiO2 surfaces). To control kinetics:

- Use pH buffers (e.g., acetic acid or NH4OH) to regulate hydrolysis rates.

- Employ solvent polarity modulation : polar aprotic solvents (e.g., DMF) accelerate hydrolysis, while toluene slows it.

- Monitor reaction progress via ellipsometry or contact angle measurements to assess monolayer formation .

Contradictions in reported hydrolysis rates may arise from trace water content in solvents; validate purity via Karl Fischer titration .

Q. How can this compound be utilized in advanced spectroscopic studies, such as spin labeling for EPR or DEER measurements?

The silazane moiety can be functionalized with paramagnetic groups (e.g., TEMPO derivatives) for spin labeling. For example:

- React with 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy (a nitroxide radical precursor) in CH3CN to introduce spin probes.

- Purify via silica gel chromatography (hexane:ethyl acetate) and validate using EPR spectroscopy to confirm radical integrity .

Contradictions in labeling efficiency may stem from steric hindrance; optimize linker length (undecyl chain) for target accessibility .

Q. What are the challenges in integrating this silane into hybrid organic-inorganic materials, and how can structural defects be minimized?

The long alkyl chain (undecyl) promotes self-assembly, but defects arise from incomplete hydrolysis/condensation. Strategies include:

- Sequential deposition : Pre-hydrolyze silane in ethanol/water (1:1) for 1 hour before substrate immersion.

- Post-annealing (80–120°C under vacuum) to enhance crosslinking.

- Grazing-incidence X-ray diffraction (GIXD) or AFM to map surface uniformity .

Contradictions in thermal stability data may reflect varying annealing conditions; standardize protocols using TGA-DSC .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa or reactivity profiles?

The predicted pKa (8.86±0.20) might conflict with experimental data due to solvation effects or measurement techniques (e.g., potentiometric vs. spectroscopic). To resolve:

- Perform UV-Vis titration in buffered solutions to measure protonation equilibria.

- Compare with computational models (DFT calculations) for silanol dissociation energetics .

- Validate using structurally analogous silazanes (e.g., 2,2,5,5-tetramethyl-2,5-disila-1-azacyclopentane, CAS 7418-19-1) as benchmarks .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Recommended Characterization Techniques

| Technique | Application | Example Protocol |

|---|---|---|

| ²⁹Si NMR | Confirm siloxane/silazane bonding | 59.49 MHz, CDCl3, δ −15 to −20 ppm |

| EPR Spectroscopy | Spin-label integrity | X-band, 9.5 GHz, 100 K modulation |

| Ellipsometry | Thickness of surface layers | 632.8 nm wavelength, 70° incidence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.